molecular formula C7H6N6O2 B14413962 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate CAS No. 85609-86-5

8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate

Cat. No.: B14413962
CAS No.: 85609-86-5
M. Wt: 206.16 g/mol
InChI Key: BBATZFPQUWGHHL-UHFFFAOYSA-N
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Description

8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazonium group attached to a purine ring system. Purine derivatives are known for their significant roles in various biological processes and their applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted purine derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or potassium hydroxide.

    Coupling Reactions: Often performed in alkaline conditions with aromatic compounds such as phenols or anilines.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.

Major Products Formed

    Substituted Purine Derivatives: Resulting from substitution reactions.

    Azo Dyes: Formed through coupling reactions.

    Amines: Produced by reduction of the diazonium group.

Scientific Research Applications

8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various purine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in antiviral research.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of 8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate involves its interaction with nucleophiles and its ability to form stable intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. In biological systems, the compound may interact with enzymes and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-purin-6-amine: A precursor in the synthesis of the diazonium compound.

    8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-g]phthalazin-5-yl: Another diazonium compound with a similar structure.

Uniqueness

8-Diazonio-1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate is unique due to its specific diazonium group attached to the purine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the development of new therapeutic agents.

Properties

CAS No.

85609-86-5

Molecular Formula

C7H6N6O2

Molecular Weight

206.16 g/mol

IUPAC Name

8-diazonio-1,3-dimethyl-2-oxopurin-6-olate

InChI

InChI=1S/C7H6N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h1-2H3

InChI Key

BBATZFPQUWGHHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC(=N2)[N+]#N)N(C1=O)C)[O-]

Origin of Product

United States

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